molecular formula C20H21ClN2O5S B2770390 (E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1331590-57-8

(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2770390
CAS No.: 1331590-57-8
M. Wt: 436.91
InChI Key: JMAKDFRJVQQNII-VMPITWQZSA-N
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Description

(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21ClN2O5S and its molecular weight is 436.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is closely related to various sulfur-containing heterocycles, which are significant in the realm of chemical synthesis due to their potential biological activities. Research on similar structures has led to the synthesis of compounds with detailed structural analysis. For instance, Wang et al. (2011) synthesized a compound with a similar complex structure, focusing on its crystal structure determined by single-crystal X-ray diffraction, showcasing the intricate details such as planar furan ring, chair conformation cyclohexane ring, and two benzene rings Wang et al., 2011.

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, compounds with structural similarities to the query compound, demonstrated potential antihypertensive activity in rats, highlighting the medicinal chemistry aspect of such compounds. This indicates the potential for such structures to be optimized for specific therapeutic applications J. Caroon et al., 1981.

Organocatalytic Synthesis

Nguyen et al. (2012) explored the organocatalytic enantioselective synthesis of bicyclic β-lactones, involving structures that resemble the complex spirocyclic systems of the compound . This research emphasizes the significance of such compounds in synthetic organic chemistry, particularly in the development of enantioselective catalytic processes Henry H Nguyen et al., 2012.

Antiviral Activity

Compounds with structural similarities have been synthesized and evaluated for their antiviral activity, such as the 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. This underscores the potential of such chemical structures in contributing to the development of new antiviral agents Zhuo Chen et al., 2010.

Spirocyclization and Synthesis of Sulfur-Containing Compounds

Recent advancements include the development of mild and convenient methods for the construction of sulfur-containing azaspiro[4.5]trienones through visible-light-induced spirocyclization of alkynes. This represents a cutting-edge approach in the synthesis of complex spirocyclic compounds, highlighting the ongoing innovation in chemical synthesis techniques Wei Wei et al., 2017.

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-16-3-6-18(7-4-16)29(25,26)23-13-15-28-20(23)9-11-22(12-10-20)19(24)8-5-17-2-1-14-27-17/h1-8,14H,9-13,15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAKDFRJVQQNII-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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